molecular formula C15H19NO2 B1681936 Tasimelteon CAS No. 609799-22-6

Tasimelteon

货号: B1681936
CAS 编号: 609799-22-6
分子量: 245.32 g/mol
InChI 键: PTOIAAWZLUQTIO-GXFFZTMASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Non-24-Hour Sleep-Wake Disorder

Study Findings:

  • A pivotal clinical trial demonstrated that tasimelteon significantly improved sleep quality and reduced daytime sleepiness in individuals with Non-24. In a study involving 412 participants, those treated with 20 mg of this compound showed notable improvements in sleep initiation and maintenance compared to placebo recipients .

Table 1: Efficacy of this compound in Non-24 Studies

Study TypeParticipantsTreatment DurationKey Findings
Phase II Trial393 daysSignificant shifts in circadian rhythm observed
Phase III Trial41226 weeksImproved latency to persistent sleep (p=0.0025)
RESET Trial208 weeksGreater entrainment compared to placebo (p=0.0055)

Applications in Smith-Magenis Syndrome

Case Study:
In an open-label study involving 12 individuals with Smith-Magenis Syndrome, this compound was administered nightly for up to 36 weeks. The results indicated significant improvements in sleep quality (mean change +0.51; p=0.0105) and a reduction in aberrant behaviors as measured by the Aberrant Behavior Checklist-Community (total score decreased by -15.89; p=0.0006) . This suggests that this compound may alleviate both sleep disturbances and associated behavioral issues in this population.

Potential Use in Other Circadian Rhythm Disorders

Recent studies have also explored the efficacy of this compound for other circadian rhythm disorders, such as Delayed Sleep-Wake Phase Disorder (DSWPD). A case report highlighted that a participant experienced significant improvements in their sleep-wake cycle, allowing them to maintain a regular schedule without nocturnal awakenings while on this compound .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetics indicate that it is well-tolerated with a low incidence of adverse effects, primarily involving serum enzyme elevations but not clinically apparent liver injury . The compound has been shown to maintain its efficacy without developing tolerance over time .

生物活性

Tasimelteon, marketed as HETLIOZ®, is a novel dual melatonin receptor agonist primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (N24HSWD) and has shown promise in various sleep-related disorders. This article explores its biological activity, efficacy, pharmacokinetics, and safety based on diverse research findings.

This compound acts as an agonist at the MT1 and MT2 melatonin receptors, which are involved in the regulation of circadian rhythms. By binding to these receptors, this compound helps to synchronize the circadian clock, particularly in individuals with disrupted sleep-wake cycles due to conditions like N24HSWD. Its precise mechanism remains under investigation, but it is believed to enhance melatonin secretion and promote sleep onset.

Pharmacokinetics

A study assessing the pharmacokinetics of this compound revealed its absolute bioavailability to be approximately 38% when administered orally. The mean elimination half-life is reported to range from 1.3 to 2.6 hours , with significant first-pass metabolism affecting its systemic exposure. The drug's clearance and volume of distribution were found to be 505 mL/min and 42.7 L , respectively .

Jet Lag Disorder

In a randomized clinical trial involving participants experiencing Jet Lag Disorder (JLD), this compound demonstrated significant improvements in total sleep time (TST) and next-day alertness. The results indicated an increase in TST by 60.3 minutes (95% CI: 44.0 to 76.7, P < 0.0001) compared to placebo . The drug also shortened latency to persistent sleep by 15.1 minutes (95% CI: -26.2 to -4.0, P = 0.0081).

Delayed Sleep-Wake Phase Disorder

A case study involving a patient with Delayed Sleep-Wake Phase Disorder (DSWPD) reported that this compound significantly improved sleep onset and quality of life, allowing the participant to maintain a normal sleep schedule without nocturnal awakenings . This aligns with findings from ongoing multicenter studies that further explore this compound's efficacy in DSWPD.

Smith-Magenis Syndrome

This compound has also been evaluated in patients with Smith-Magenis Syndrome (SMS). In a study involving 25 patients, significant improvements were noted in both subjective sleep quality and objective total sleep time over a three-year period. The average change in daily diary sleep quality was 0.4 (p = 0.0139), while total sleep time improved by 18.5 minutes (p = 0.0556) compared to placebo .

Safety Profile

This compound has been generally well-tolerated across various studies, with mild treatment-emergent adverse events reported in about 21.4% of subjects during pharmacokinetic trials . No serious adverse events or discontinuations due to adverse effects were noted, indicating a favorable safety profile.

Summary of Findings

The following table summarizes key findings from clinical studies on this compound's efficacy:

Study FocusPrimary EndpointThis compound ResultPlacebo Resultp-value
Jet Lag DisorderTotal Sleep Time Increase+60.3 min-<0.0001
Delayed Sleep-Wake Phase DisorderImproved Sleep QualitySignificant--
Smith-Magenis SyndromeAverage Daily Diary Sleep Quality+0.4+0.30.0139
Smith-Magenis SyndromeAverage Total Sleep Time+18.5 min-0.0556

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of tasimelteon, and how do they influence circadian rhythm regulation in non-24-hour sleep-wake disorder (Non-24)?

  • Methodological Answer : this compound acts as a dual melatonin receptor agonist (MT1/MT2), modulating circadian phase shifts. Studies employ in vitro receptor-binding assays (EC50 values for MT1: 0.14 nM; MT2: 0.25 nM) and animal models (e.g., phase-shift assays in C57BL/6 mice) to validate target engagement . Clinical trials use urinary 6-sulfatoxymelatonin (aMT6s) rhythms as biomarkers for entrainment .

Q. How are clinical trials for this compound structured to assess efficacy in Non-24 populations?

  • Methodological Answer : Trials like the Safety and Efficacy of this compound (SET) study use a three-phase design:

Screening : Baseline circadian alignment via actigraphy and aMT6s measurement.

Double-blind phase : Randomized placebo-controlled dosing (20 mg/day) with endpoints like nighttime sleep duration and daytime nap reduction.

Open-label extension : Long-term safety monitoring .

  • Key Data : In SET, 29% of this compound-treated patients met responder criteria (≥45-minute improvement in sleep/nap times) vs. 12% on placebo (p<0.05) .

Q. What standardized endpoints are used to evaluate this compound’s therapeutic outcomes?

  • Methodological Answer : Primary endpoints include:

  • Entrainment : Defined as aMT6s rhythm alignment with 24-hour cycles.
  • Composite endpoints : Entrainment + ≥3-point improvement on Non-24 Clinical Response Scale (N24CRS).
  • Secondary endpoints: Patient-reported outcomes (e.g., sleep quality via Likert scales) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between subjective patient-reported outcomes and objective biomarkers (e.g., actigraphy vs. aMT6s) in this compound studies?

  • Methodological Answer :

  • Triangulation : Combine actigraphy (objective sleep-wake patterns) with aMT6s (circadian phase) and daily sleep diaries (subjective experience).
  • Statistical Adjustments : Use mixed-effects models to account for inter-individual variability. For example, the FDA analysis of SET found significant alignment between actigraphy and aMT6s in responders (r=0.68, p<0.01) .
  • Limitations : Subjective reports may overestimate efficacy due to placebo effects; blinding protocols and control groups are critical .

Q. What experimental designs address this compound’s limited efficacy in non-responders (e.g., 71% of patients in SET did not meet responder criteria)?

  • Methodological Answer :

  • Stratified Sampling : Pre-screen patients for genetic polymorphisms in melatonin receptors (e.g., MTNR1B variants) or baseline circadian misalignment severity.
  • Adaptive Trials : Use Bayesian methods to re-randomize non-responders into higher-dose or combination-therapy arms.
  • Example : RESET trial analyzed relapse rates after drug withdrawal, showing 80% non-entrainment in placebo-switched patients vs. 10% in maintenance groups (p=0.003) .

Q. How can preclinical models improve translational relevance for this compound research?

  • Methodological Answer :

  • Animal Models : Use melanopsin-knockout mice to mimic retinal degeneration in Non-24. Measure circadian re-entrainment post-tasimelteon administration via wheel-running assays.
  • Dose-Response Calibration : Align murine equivalent doses (MED) with human pharmacokinetics (e.g., 20 mg human dose ≈ 3 mg/kg in mice) .

Q. Data Contradiction and Synthesis

Q. Why do some studies report divergent entrainment rates (e.g., 20% in SET vs. 10% in RESET) despite similar protocols?

  • Methodological Answer :

  • Population Differences : SET included totally blind patients, while RESET enrolled partially sighted cohorts with residual light perception, potentially confounding circadian inputs.
  • Temporal Factors : RESET’s open-label phase introduced adherence variability; SET’s stricter blinding reduced bias.
  • Statistical Power : Smaller RESET sample size (n=20) increased Type II error risk vs. SET (n=84) .

Q. Methodological Best Practices

  • Data Reproducibility : Follow Beilstein Journal guidelines:
    • Experimental Detail : Report synthesis protocols (e.g., this compound’s chiral purity >99%) and characterization data (HPLC, NMR) .
    • Raw Data Sharing : Deposit actigraphy datasets in repositories like Dryad with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
  • Ethical Compliance : For human trials, align with IRB standards:
    • Participant Selection : Clearly define inclusion criteria (e.g., total blindness confirmed by ophthalmologic exam) and recruitment sources (e.g., NIH Rare Diseases Registry) .

Q. Tables of Key Findings

Study Population Primary Endpoint This compound Efficacy Placebo Efficacy p-value
SET Totally blind (n=84)Entrainment + N24CRS20%2.6%0.017
RESET Partially sighted (n=20)Non-entrainment relapse10%80%0.003

属性

IUPAC Name

N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOIAAWZLUQTIO-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209826
Record name Tasimelteon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

442.553°C
Record name Tasimelteon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2.
Record name Tasimelteon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

609799-22-6
Record name Tasimelteon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609799-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasimelteon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609799226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasimelteon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasimelteon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TASIMELTEON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS4PU80D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasimelteon
Reactant of Route 2
Reactant of Route 2
Tasimelteon
Reactant of Route 3
Reactant of Route 3
Tasimelteon
Reactant of Route 4
Reactant of Route 4
Tasimelteon
Reactant of Route 5
Reactant of Route 5
Tasimelteon
Reactant of Route 6
Reactant of Route 6
Tasimelteon

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。